An In-depth Technical Guide to the Spectral Properties of 3-Ethyl-1,3-benzothiazol-3-ium Salts
An In-depth Technical Guide to the Spectral Properties of 3-Ethyl-1,3-benzothiazol-3-ium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key spectral characteristics of 3-Ethyl-1,3-benzothiazol-3-ium salts, a class of heterocyclic organic compounds with significant applications in medicinal chemistry and materials science. Understanding their interaction with electromagnetic radiation is fundamental to harnessing their potential in areas such as fluorescent probes, photosensitizers, and pharmaceutical agents.
Introduction to 3-Ethyl-1,3-benzothiazol-3-ium Salts
3-Ethyl-1,3-benzothiazol-3-ium salts are quaternary ammonium compounds derived from the benzothiazole heterocyclic system. The core structure consists of a benzene ring fused to a thiazole ring, with a positive charge localized on the nitrogen atom, which is alkylated with an ethyl group. This positive charge and the extended π-electron system of the benzothiazole core are the primary determinants of their unique spectral properties.
The versatility of the benzothiazole scaffold allows for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] The introduction of an ethyl group at the N3 position enhances the stability and solubility of these salts, making them amenable to various spectroscopic studies and biological applications.
Synthesis of 3-Ethyl-1,3-benzothiazol-3-ium Salts
The synthesis of 3-Ethyl-1,3-benzothiazol-3-ium salts is typically achieved through the quaternization of a substituted 2-methylbenzothiazole with an ethylating agent. A general synthetic pathway is outlined below.
Experimental Protocol: Synthesis of 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium Iodide
Materials:
-
2-Methylbenzothiazole
-
Ethyl iodide
-
Acetonitrile (anhydrous)
-
Diethyl ether (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methylbenzothiazole (1 equivalent) in anhydrous acetonitrile.
-
Add ethyl iodide (1.2 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
The product, 3-Ethyl-2-methyl-1,3-benzothiazol-3-ium iodide, will precipitate out of the solution.
-
Filter the precipitate and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the resulting white or off-white solid under vacuum.
This straightforward synthesis allows for the preparation of a variety of 3-Ethyl-1,3-benzothiazol-3-ium salts by using appropriately substituted 2-methylbenzothiazoles as starting materials.
Caption: General synthesis of 3-Ethyl-1,3-benzothiazol-3-ium iodide.
UV-Visible Absorption Spectroscopy
The UV-Visible absorption spectra of 3-Ethyl-1,3-benzothiazol-3-ium salts are characterized by strong absorption bands in the ultraviolet and, depending on the substitution, in the visible region. These absorptions arise from π → π* electronic transitions within the conjugated benzothiazole ring system.
The position and intensity of the absorption maxima (λmax) are highly sensitive to the nature and position of substituents on the benzothiazole core. Electron-donating groups (EDGs) such as methoxy (-OCH3) or amino (-NH2) groups attached to the benzene ring typically cause a bathochromic (red) shift in the λmax. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) can lead to a hypsochromic (blue) shift or a more complex spectral behavior depending on their position. This is due to the alteration of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
For instance, styryl derivatives of 3-Ethyl-1,3-benzothiazol-3-ium salts, where a substituted phenyl group is conjugated to the 2-methyl position, exhibit significant intramolecular charge transfer (ICT) from the electron-donor substituent to the benzothiazolium ring, resulting in strong absorption in the visible region.
Table 1: UV-Visible Absorption Data for Selected 3-Ethyl-1,3-benzothiazol-3-ium Derivatives
| Substituent at C2 | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Reference |
| -CH=CH-(p-N(CH3)2-Ph) | Acetonitrile | 520 | Not Reported | [3] |
| -CH=CH-(p-OCH3-Ph) | Acetonitrile | 372 | Not Reported | [4] |
| Unsubstituted | Various | ~250-300 | Not Reported | General Observation |
Experimental Protocol: UV-Visible Spectroscopy
Instrumentation:
-
A dual-beam UV-Visible spectrophotometer.
-
Matched quartz cuvettes with a 1 cm path length.
Procedure:
-
Sample Preparation: Prepare a stock solution of the 3-Ethyl-1,3-benzothiazol-3-ium salt in a suitable spectroscopic grade solvent (e.g., acetonitrile, methanol, or water) at a concentration of approximately 10-3 M. From this stock solution, prepare a series of dilutions to a final concentration in the range of 10-5 to 10-6 M.
-
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and record a baseline spectrum across the desired wavelength range (e.g., 200-800 nm).
-
Sample Measurement: Empty the sample cuvette and rinse it with the sample solution. Fill the cuvette with the sample solution and record the absorption spectrum.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) if the concentration (c) and path length (l) are known.
Caption: Workflow for UV-Visible absorption spectroscopy.
Fluorescence Spectroscopy
Many 3-Ethyl-1,3-benzothiazol-3-ium salts exhibit fluorescence, a property that is highly valuable in the development of fluorescent probes for biological imaging and sensing applications. The fluorescence emission is a result of the molecule returning from the first excited singlet state (S1) to the ground state (S0) via the emission of a photon.
The fluorescence properties, including the emission wavelength (λem), quantum yield (ΦF), and Stokes shift (the difference between the absorption and emission maxima), are strongly influenced by the molecular structure and the surrounding environment.
Similar to their absorption properties, the introduction of electron-donating groups and extending the π-conjugation generally leads to a red-shift in the emission spectrum and can enhance the fluorescence quantum yield. The fluorescence of some 3-Ethyl-1,3-benzothiazol-3-ium derivatives is sensitive to the viscosity of the medium, a characteristic of "molecular rotors". In low-viscosity solvents, non-radiative decay pathways, such as torsional rotation around single bonds, can dominate, leading to low fluorescence quantum yields. In more viscous environments or when bound to macromolecules like proteins, this rotation is restricted, resulting in a significant increase in fluorescence intensity.[3]
Table 2: Fluorescence Data for Selected 3-Ethyl-1,3-benzothiazol-3-ium Derivatives
| Substituent at C2 | Solvent | λem (nm) | Quantum Yield (ΦF) | Stokes Shift (cm-1) | Reference |
| -CH=CH-(p-N(CH3)2-Ph) | Water | ~600 | 10-4 | ~2600 | [3] |
| -CH=CH-(p-N(CH3)2-Ph) | Bound to Amyloid Fibrils | ~600 | Increased by 8 x 103 | ~2600 | [3] |
| Various 2-aryl derivatives | Various | 380-450 | Not specified, but noted as good | Varies | [5] |
Experimental Protocol: Fluorescence Spectroscopy
Instrumentation:
-
A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a detector (e.g., photomultiplier tube).
-
Quartz cuvettes (4-sided polished for right-angle detection).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup: Set the excitation and emission slit widths. Select an appropriate excitation wavelength (λex), typically the λmax from the UV-Vis spectrum.
-
Emission Spectrum: Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.
-
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence emission and scan the excitation monochromator to record the excitation spectrum. This should resemble the absorption spectrum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4). The quantum yield of the sample (ΦF,sample) is calculated using the following equation:
ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2)
where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are indispensable tools for the structural elucidation of 3-Ethyl-1,3-benzothiazol-3-ium salts. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the molecular framework.
1H NMR Spectroscopy
-
Ethyl Group: The ethyl group attached to the nitrogen gives rise to a characteristic triplet for the methyl protons (-CH3) and a quartet for the methylene protons (-CH2-). The triplet typically appears in the upfield region (around 1.4-1.6 ppm), while the quartet is found further downfield (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent positively charged nitrogen atom.
-
Benzothiazole Ring Protons: The aromatic protons of the benzothiazole ring typically resonate in the downfield region (7.0-9.5 ppm). The exact chemical shifts and coupling patterns depend on the substitution pattern of the benzene ring.
-
Protons at C2: The chemical shift of any substituent at the C2 position will be influenced by the electron-deficient nature of the thiazolium ring.
13C NMR Spectroscopy
-
Ethyl Group: The methyl carbon of the ethyl group appears upfield (around 15-20 ppm), while the methylene carbon is more downfield (around 45-50 ppm).
-
Benzothiazole Ring Carbons: The aromatic carbons of the benzothiazole ring resonate in the range of 110-150 ppm. The quaternary carbons (C3a and C7a) and the carbon attached to the heteroatoms (C2) will have distinct chemical shifts. The C2 carbon is typically found at the downfield end of this range due to its attachment to both nitrogen and sulfur and its involvement in the positive charge delocalization.
Table 3: Expected 1H and 13C NMR Chemical Shifts (δ, ppm) for a Generic 3-Ethyl-1,3-benzothiazol-3-ium Cation
| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| N-CH2-CH3 | ~1.4-1.6 (t) | ~15-20 |
| N-CH2-CH3 | ~4.0-4.5 (q) | ~45-50 |
| Aromatic Protons | ~7.0-9.5 (m) | ~110-150 |
| C2 | - | Downfield in aromatic region |
Experimental Protocol: NMR Spectroscopy
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the 3-Ethyl-1,3-benzothiazol-3-ium salt in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O). The choice of solvent is crucial as these salts may have limited solubility in non-polar solvents.
-
Data Acquisition: Acquire the 1H NMR spectrum. If necessary, acquire 13C NMR and 2D NMR spectra (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the 1H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
Caption: Workflow for NMR spectroscopic analysis.
Conclusion
The spectral properties of 3-Ethyl-1,3-benzothiazol-3-ium salts are rich and informative, providing a deep understanding of their electronic structure and chemical environment. Their strong UV-Visible absorption and, in many cases, intense fluorescence make them highly attractive for applications in drug development and as functional dyes. The ability to tune their spectral properties through synthetic modification of the benzothiazole core offers a powerful strategy for designing molecules with tailored photophysical characteristics for specific applications. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working with this important class of compounds.
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